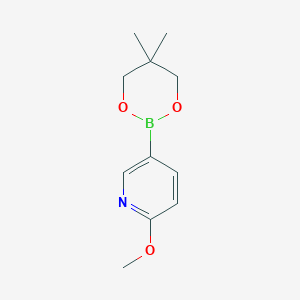

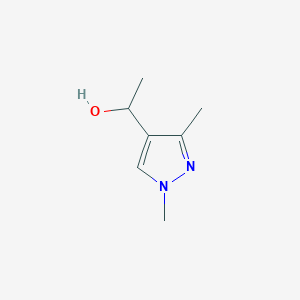

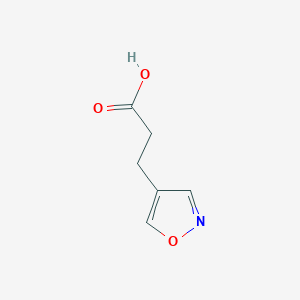

tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

“tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound used for R&D purposes . It is also known as Bilastine impurity .

Synthesis Analysis

The synthesis of potential impurities of bilastine, a well-tolerated, nonsedating H1 receptor antihistamine, has been described . The synthesis involves the formation of several impurities, including 2-amino-2-methylpropyl 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl)phenyl]-2-methyl propanoate (bilastine open-ring ester) and 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl) ethyl) phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) .Molecular Structure Analysis

The molecular formula of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .Chemical Reactions Analysis

During the manufacturing of bilastine, the formation of 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl)ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) was identified at a level of 0.05–0.15% by HPLC .Physical And Chemical Properties Analysis

The predicted boiling point of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 497.1±38.0 °C, and its predicted density is 1.184±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Intermediates

Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib intermediates, demonstrating its critical role in the preparation of compounds with potential anticancer properties (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt]. Additionally, the chemical has been involved in the development of molecules designed for antibacterial and anthelmintic activities, indicating its versatility in drug development (Sanjeevarayappa et al., 2015)[https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt].

Chemical Synthesis and Characterization

The compound has been the subject of various synthesis and characterization studies, aiming to explore its properties and potential applications further. Research has shown its use in creating novel compounds through diverse synthetic routes, with detailed characterization including spectral and X-ray diffraction studies to confirm its structure (Didierjean et al., 2004)[https://consensus.app/papers/tertbutyl-didierjean/4c023ac1a921529ba965c8a3bf2bbaad/?utm_source=chatgpt]. Such studies underscore the compound's significance in the field of organic chemistry and materials science.

Biological Activity and Application

Though direct applications in biological systems or therapeutic uses for tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate itself were not found, derivatives and related compounds have been evaluated for various biological activities. The research has mainly focused on the synthesis and potential application of related compounds, indicating the broader relevance of this compound in synthesizing biologically active molecules (Emandi et al., 2018)[https://consensus.app/papers/fluorescent-imidazolebased-chemosensors-detection-emandi/66f1980f2d6d52c594a04cd381a0bac5/?utm_source=chatgpt].

Structural Studies and Derivatives

Further structural analyses, including X-ray diffraction studies, have provided detailed insights into the molecular configuration of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. These studies are crucial for understanding the compound's interaction potential and stability, which are essential for its application in more complex chemical syntheses and potential pharmaceutical applications (Dhanalakshmi et al., 2018)[https://consensus.app/papers/structure-hirshfeld-surface-analysis-dhanalakshmi/a5732dbab74a50a2bffc4ed7318a39b2/?utm_source=chatgpt].

Wirkmechanismus

Imidazole, a five-membered heterocyclic moiety that is part of the structure of this compound, is known for its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Imidazole, a component of this compound, has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, compounds containing imidazole moiety may have potential for future drug development .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIQUXQAPBSMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1344652.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)